molecular formula C11H12F3N B1453832 N-cyclobutyl-3-(trifluoromethyl)aniline CAS No. 1250335-16-0

N-cyclobutyl-3-(trifluoromethyl)aniline

Cat. No. B1453832
M. Wt: 215.21 g/mol
InChI Key: QTZIGTZSNMLJMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular weight of “N-cyclobutyl-3-(trifluoromethyl)aniline” is 215.21 g/mol. The exact structure would require more specific information or a detailed spectroscopic analysis.

Scientific Research Applications

Trifluoromethyl groups are noteworthy due to their potent electron-withdrawing properties and considerable hydrophobic surface area . The inclusion of the CF3 group in an organic compound can significantly alter a plethora of physiochemical characteristics, leading to improved effectiveness, specificity, ability to dissolve in fats, ability to be absorbed by the body, resistance to metabolism, electrical charge, ability to pass through membranes, polarity, and durability .

For instance, Fluoxetine, a selective serotine reuptake inhibitor used as an anti-depressant drug, contains a trifluoromethyl group. It is used to treat conditions such as panic disorder, bulimia nervosa, and obsessive–compulsive disorder .

Another example is the use of trifluoromethyl-β-diketones in the synthesis of DNA targeting agents . The synthesized analogs were primarily screened for their ability to bind with the DNA duplex d (CGCGAATTCGCG) 2 using molecular modeling tools .

Safety And Hazards

While specific safety and hazard information for “N-cyclobutyl-3-(trifluoromethyl)aniline” is not available, it’s important to handle all chemical compounds with care. Avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes .

properties

IUPAC Name

N-cyclobutyl-3-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F3N/c12-11(13,14)8-3-1-6-10(7-8)15-9-4-2-5-9/h1,3,6-7,9,15H,2,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTZIGTZSNMLJMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)NC2=CC=CC(=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclobutyl-3-(trifluoromethyl)aniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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